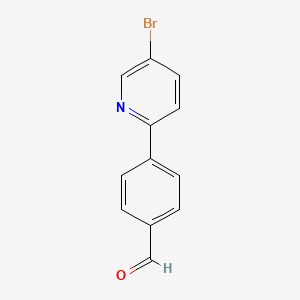

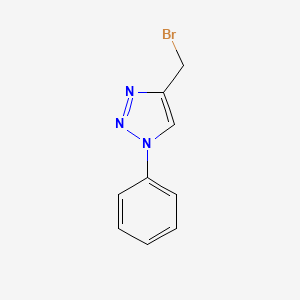

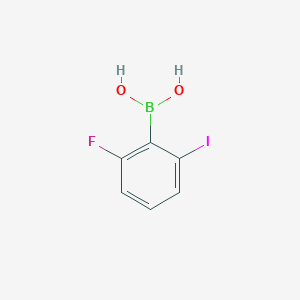

![molecular formula C11H8O4S B1340092 [(2-Formyl-1-benzofuran-3-yl)thio]acetic acid CAS No. 41872-96-2](/img/structure/B1340092.png)

[(2-Formyl-1-benzofuran-3-yl)thio]acetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

While the specific compound "2-(Formyl-1-benzofuran-3-yl)thio]acetic acid" is not directly discussed in the provided papers, we can infer some information based on related compounds. Benzofuran derivatives are a class of organic compounds that consist of a fused benzene and furan ring system. These compounds have been of interest due to their diverse biological activities and their use in various chemical syntheses.

Synthesis Analysis

The synthesis of benzofuran derivatives can be complex, involving multicomponent reactions. Paper describes a one-step approach for synthesizing a related compound, 2-(5-acetyl-7-methoxy-2-(4-methoxyphenyl)benzofuran-3-yl)acetic acid, which involves a multicomponent reaction of acetovanillone, 4-methoxyphenylglyoxal, and Meldrum’s acid. This process includes a preliminary condensation in MeCN followed by acid-catalyzed cyclization. Although the exact synthesis of "2-(Formyl-1-benzofuran-3-yl)thio]acetic acid" is not provided, similar synthetic strategies may be applicable.

Molecular Structure Analysis

The molecular structure of benzofuran derivatives is characterized by a planar benzofuran residue, as seen in the compound discussed in paper . The methoxy group in this compound is coplanar with the fused ring system, indicating potential for similar coplanarity in related structures. The acetic acid residue's position is nearly perpendicular to the plane of the benzofuran, which could suggest that substituents at similar positions in related compounds like "2-(Formyl-1-benzofuran-3-yl)thio]acetic acid" may adopt similar orientations.

Chemical Reactions Analysis

Physical and Chemical Properties Analysis

The physical and chemical properties of benzofuran derivatives can vary widely depending on their specific substituents. The crystal structure of a related compound discussed in paper shows that molecules are linked by O—H∙∙∙O hydrogen bonds forming dimeric aggregates, which assemble into supramolecular layers. These interactions could influence the melting point, solubility, and crystal formation of related compounds. The presence of methoxy and acetic acid groups can also affect the acidity, basicity, and overall reactivity of the molecules.

Scientific Research Applications

Anticancer Therapeutic Potential

- Scientific Field : Oncology .

- Application Summary : Benzofuran scaffolds have shown significant potential in the development of anticancer drugs . They have unique therapeutic potentials and are involved in various clinical drugs .

- Results or Outcomes : The reported results confirmed the extraordinary inhibitory potency of such benzofurans against a panel of human cancer cell lines compared with a wide array of reference anticancer drugs .

Synthesis of Natural Products

- Scientific Field : Organic Chemistry .

- Application Summary : Benzofuran rings are a key component in the total synthesis of several natural products .

- Results or Outcomes : The synthesis of these natural products has attracted much attention from synthetic organic chemists due to their various biological activities .

Antiviral Therapeutic Potential

- Scientific Field : Virology .

- Application Summary : A recently discovered novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease .

- Results or Outcomes : The reported results confirmed the extraordinary inhibitory potency of such benzofurans against the hepatitis C virus .

Anticancer Drug Research

- Scientific Field : Oncology .

- Application Summary : Benzofuran substituted chalcone compounds are also important anticancer drug research directions in recent years .

- Results or Outcomes : The reported results confirmed the extraordinary inhibitory potency of such benzofurans against a panel of human cancer cell lines .

Glucose-Dependent Insulinotropic Agent

- Scientific Field : Endocrinology .

- Application Summary : Optimization of (2,3-Dihydro-1-Benzofuran-3-yl)acetic Acids led to the discovery of a non-free fatty acid-like, highly bioavailable G Protein-Coupled Receptor 40/Free Fatty Acid Receptor 1 Agonist as a Glucose-Dependent Insulinotropic Agent .

- Results or Outcomes : The reported results confirmed the extraordinary insulinotropic potency of such benzofurans .

Antimicrobial Agents

- Scientific Field : Microbiology .

- Application Summary : Benzofuran derivatives are emerging as important scaffolds for the development of antimicrobial agents .

- Results or Outcomes : The reported results confirmed the extraordinary inhibitory potency of such benzofurans against various types of microbes .

Future Directions

The future directions for “[(2-Formyl-1-benzofuran-3-yl)thio]acetic acid” and similar compounds could involve further exploration of their biological activities and potential applications in medicine . Given the biological activities of benzofuran compounds, these substances could serve as potential natural drug lead compounds .

properties

IUPAC Name |

2-[(2-formyl-1-benzofuran-3-yl)sulfanyl]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8O4S/c12-5-9-11(16-6-10(13)14)7-3-1-2-4-8(7)15-9/h1-5H,6H2,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JELFCJVKECHRLW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(O2)C=O)SCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[(2-Formyl-1-benzofuran-3-yl)thio]acetic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

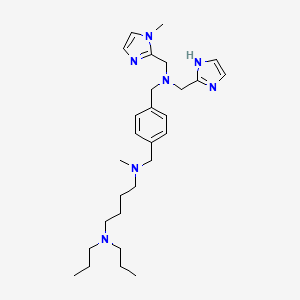

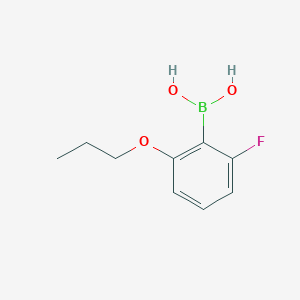

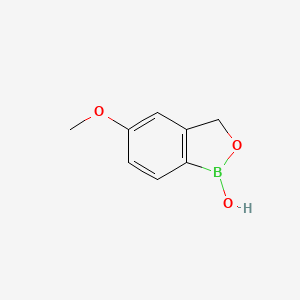

![6,8-dihydro-5H-imidazo[2,1-c][1,4]thiazine-3-carbaldehyde](/img/structure/B1340022.png)

![7-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carbaldehyde](/img/structure/B1340031.png)